molecular formula C8H18ClNO3 B14800325 H-D-Thr-OtBu.HCl

H-D-Thr-OtBu.HCl

Cat. No.: B14800325
M. Wt: 211.68 g/mol
InChI Key: NUEWYDWCHHHZIB-KGZKBUQUSA-N
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Description

Properties

Molecular Formula

C8H18ClNO3

Molecular Weight

211.68 g/mol

IUPAC Name

(2R,3R)-2-amino-3-[(2-methylpropan-2-yl)oxy]butanoic acid;hydrochloride

InChI

InChI=1S/C8H17NO3.ClH/c1-5(6(9)7(10)11)12-8(2,3)4;/h5-6H,9H2,1-4H3,(H,10,11);1H/t5-,6-;/m1./s1

InChI Key

NUEWYDWCHHHZIB-KGZKBUQUSA-N

Isomeric SMILES

C[C@H]([C@H](C(=O)O)N)OC(C)(C)C.Cl

Canonical SMILES

CC(C(C(=O)O)N)OC(C)(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Thr-OtBu.HCl typically involves the esterification of L-threonine with tert-butyl alcohol, followed by the reaction with hydrochloric acid to form the hydrochloride salt. The reaction conditions generally require an appropriate solvent and temperature control to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve consistent quality and yield. The compound is then purified through crystallization or other separation techniques to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

H-D-Thr-OtBu.HCl undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

H-D-Thr-OtBu.HCl has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of H-D-Thr-OtBu.HCl primarily involves its role as a protected amino acid in peptide synthesis. The tert-butyl group protects the threonine side chain from unwanted reactions during the synthesis process. Upon completion of the synthesis, the protecting group can be selectively removed to yield the desired peptide or protein. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : O-tert-Butyl-D-threonine methyl ester hydrochloride
  • Molecular Formula: C₉H₁₉NO₃·HCl
  • Molecular Weight : 225.7 g/mol
  • CAS Number : 115141-43-0
  • Protection Groups : tert-Butyl ether (on Thr hydroxyl), methyl ester (on α-carboxyl group) .

Physicochemical Properties :

  • Solubility : Highly soluble in polar aprotic solvents (e.g., DMF, DCM) due to its ionic hydrochloride salt form .
  • Stability : Stable under standard storage conditions but incompatible with strong oxidizing agents .

Comparison with Structurally Similar Compounds

H-D-Ser(tBu)-OtBu·HCl

  • Structure : Serine analog with tert-butyl protection on the hydroxyl group and a tert-butyl ester on the carboxyl group.
  • Molecular Formula: C₁₂H₂₄ClNO₃ (estimated).
  • Key Differences :
    • Side Chain : Serine lacks the methyl branch present in threonine, reducing steric hindrance during peptide coupling.
    • Protection Strategy : Dual tert-butyl groups may enhance solubility in organic solvents compared to H-D-Thr-OtBu·HCl .
Parameter H-D-Thr-OtBu·HCl H-D-Ser(tBu)-OtBu·HCl
Side Chain -CH(CH₃)OH (protected) -CH₂OH (protected)
Molecular Weight 225.7 g/mol ~265.8 g/mol (est.)
Steric Hindrance Higher Lower
Solubility in DMF High Higher (due to dual tBu)

H-Glu(OtBu)-OtBu·HCl

  • Structure : Glutamic acid derivative with tert-butyl esters on both the side chain and α-carboxyl groups.
  • Molecular Formula: C₁₃H₂₆ClNO₄ (CAS 32677-01-3) .
  • Key Differences :
    • Side Chain Length : Glutamic acid has a longer, carboxyl-containing side chain, requiring orthogonal protection strategies.
    • Applications : Often used in branched peptide synthesis or where acidic side chains must be masked .
Parameter H-D-Thr-OtBu·HCl H-Glu(OtBu)-OtBu·HCl
Side Chain -CH(CH₃)OH (tBu) -CH₂CH₂COOtBu
Molecular Weight 225.7 g/mol 295.8 g/mol
Protection Groups Single tBu Dual tBu
Cleavage Conditions Mild acid (TFA) Requires stronger acid

H-D-Lys(Boc)-OtBu·HCl

  • Structure: Lysine derivative with Boc (tert-butyloxycarbonyl) on the ε-amino group and tert-butyl ester on the carboxyl.
  • Molecular Formula : C₁₅H₃₁ClN₂O₄ (CAS 201007-86-5) .
  • Key Differences: Protection Strategy: Boc group is base-labile, requiring different deprotection conditions (e.g., piperidine) compared to acid-labile tBu. Hazard Profile: Higher toxicity (H302, H315 warnings) compared to non-hazardous H-D-Thr-OtBu·HCl .
Parameter H-D-Thr-OtBu·HCl H-D-Lys(Boc)-OtBu·HCl
Side Chain -CH(CH₃)OH (tBu) -(CH₂)₄NHBoc
Molecular Weight 225.7 g/mol 338.87 g/mol
Deprotection Reagent TFA TFA (tBu) + Piperidine (Boc)
Toxicity Non-hazardous Hazardous (oral toxicity)

H-D-Phe-OtBu·HCl

  • Structure : Phenylalanine analog with a tert-butyl ester on the carboxyl group.
  • Molecular Formula: C₁₃H₁₉NO₂·HCl (CAS 3403-25-6) .
  • Key Differences :
    • Hydrophobicity : The aromatic benzyl side chain increases hydrophobicity, affecting solubility in aqueous systems.
    • Applications : Preferred in hydrophobic peptide domains or membrane-protein interactions .
Parameter H-D-Thr-OtBu·HCl H-D-Phe-OtBu·HCl
Side Chain -CH(CH₃)OH (tBu) -CH₂C₆H₅
Molecular Weight 225.7 g/mol 257.8 g/mol
LogP (Predicted) ~1.2 ~2.8
Solubility in Water Low Very low

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